molecular formula C22H24N4O3 B2727146 Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251571-76-2

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2727146
CAS No.: 1251571-76-2
M. Wt: 392.459
InChI Key: DAUICLXEMNFVHG-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic organic compound featuring a 1,8-naphthyridine core substituted with a diethylcarbamoyl group at position 3 and a methyl group at position 5. The benzoate ester moiety is linked via an amino group at position 4 of the naphthyridine ring. The diethylcarbamoyl group enhances solubility in polar solvents, while the methyl substituent may influence steric interactions and metabolic stability. Structural characterization of such compounds typically employs techniques like NMR, X-ray crystallography (often using SHELX software for refinement ), and computational methods like DFT .

Properties

IUPAC Name

methyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-5-26(6-2)21(27)18-13-23-20-17(12-7-14(3)24-20)19(18)25-16-10-8-15(9-11-16)22(28)29-4/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUICLXEMNFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

Bacteria Tested Zone of Inhibition (mm) Concentration (mM)
E. coli108
S. aureus98
B. subtilis88
S. epidermidis78

The mechanism of action is believed to involve interference with bacterial cell division, similar to established sulfonamide drugs.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that derivatives of naphthyridine can act as potent antimitotic agents, potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cell lines .

Therapeutic Potential

The unique structural features of this compound suggest its utility in targeting specific biological pathways:

  • Monoamine Oxidase Inhibition : Similar compounds have been investigated for their potential as monoamine oxidase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have explored the potential applications of related compounds:

Case Study: MAO Inhibitors

A study on novel benzo[naphthyridine derivatives demonstrated their effectiveness as MAO B inhibitors with IC50 values comparable to established drugs like pargyline. This highlights the importance of structural modifications in enhancing biological activity .

Case Study: Anticancer Agents

Research has focused on synthesizing molecular hybrids containing naphthyridine structures that exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. These findings underscore the therapeutic promise of naphthyridine derivatives in oncology .

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Polar vs. Nonpolar Groups

  • The target compound’s diethylcarbamoyl group introduces polar amide functionality, improving aqueous solubility relative to chlorophenoxy-substituted triazine analogs (), which exhibit lower solubility due to hydrophobic chlorine and phenyl groups .
  • Methyl vs.

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (Predicted) Likely Biological Role
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate 1,8-naphthyridine Diethylcarbamoyl, Methyl ~413.45 Moderate (polar solvents) Kinase inhibition
Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate 1,3,5-triazine Diphenoxy ~447.42 Low (nonpolar solvents) Research chemical
Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate 1,3,5-triazine 4-Chlorophenoxy, Phenoxy ~481.87 Very low Antimicrobial agent

Biological Activity

Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C22H24N4O3
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 1251571-88-6

The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The naphthyridine derivatives often act as inhibitors of various enzymes involved in nucleic acid synthesis and cell proliferation.
  • Interaction with DNA : Compounds with naphthyridine structures have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Antimicrobial Activity : The diethylcarbamoyl group enhances solubility and bioavailability, contributing to the compound's effectiveness against bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

These results suggest that the compound could be a candidate for developing new antibiotics.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)3.8
A549 (lung cancer)6.5

The IC50 values indicate that the compound has potent cytotoxic effects on these cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in MDPI evaluated the antimicrobial properties of various naphthyridine derivatives, including this compound. The study concluded that the compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
  • Anticancer Mechanism Analysis : Another research article focused on the anticancer mechanisms of naphthyridine derivatives. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that the compound has favorable absorption and distribution characteristics in vivo, making it a promising candidate for further development as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate?

The synthesis typically involves multi-step reactions starting with functionalized 1,8-naphthyridine precursors. For example, naphthyridine derivatives can be synthesized via condensation of 4-chloro-1,8-naphthalic anhydride with methyl 4-aminobenzoate under reflux in 1,4-dioxane, followed by purification via crystallization from ethanol . Modifications at the carbamoyl group may employ POCl₃ in N,N-dimethylformamide (DMF) to activate carbonyl groups, enabling subsequent substitution with diethylamine . Reaction temperatures (e.g., 90°C for carbamoylation) and solvent selection are critical for yield optimization.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.7 ppm) and methyl/carbamate groups (δ 1.2–3.9 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding and lattice packing, particularly for high-resolution data .
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing 1,8-naphthyridine derivatives?

Comparative studies suggest:

  • Thermal vs. ultrasonic methods : Ultrasonic irradiation reduces reaction time (e.g., from 24 h to 2 h) by enhancing reagent diffusion, improving yields by 15–20% .
  • Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates during carbamoylation, whereas ethanol aids in crystallization .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) minimizes side reactions during multi-component condensations .

Q. What role do substituents play in the reactivity of 1,8-naphthyridine derivatives?

Substituents at the 3- and 7-positions significantly influence electronic and steric properties:

  • Electron-withdrawing groups (e.g., trichloromethyl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution with amines .
  • Methyl groups at the 7-position increase steric hindrance, reducing by-product formation during carbamoylation .
  • Diethylcarbamoyl groups improve solubility in organic solvents, aiding purification via column chromatography .

Q. How can computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Used to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity with biological targets .
  • Lattice energy analysis : Evaluates crystal packing efficiency, which correlates with melting points and solubility .
  • Molecular docking : Simulates interactions with enzymes (e.g., kinase inhibitors) to prioritize derivatives for biological testing .

Q. How can researchers address contradictions in spectral data during characterization?

  • Purification discrepancies : Recrystallization from ethanol vs. acetonitrile may alter impurity profiles, affecting NMR peak splitting .
  • Dynamic equilibria : Hydrate formation (e.g., aldehyde ↔ geminal diol) can cause variable ¹³C NMR signals; deuterated solvents like DMSO-d₆ stabilize such equilibria .
  • Multi-technique validation : Cross-referencing IR carbonyl stretches with X-ray bond lengths resolves ambiguities in tautomeric forms .

Methodological Considerations

  • Crystallization protocols : Use slow evaporation from ethanol to obtain single crystals suitable for SHELXL refinement .
  • Reaction monitoring : TLC with UV detection (254 nm) tracks carbamoylation progress, minimizing over-reaction .
  • Data deposition : Structural coordinates should be deposited in the Cambridge Structural Database (CSD) or CCDC for reproducibility .

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